N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 1251698-06-2
VCID: VC7144607
InChI: InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24)
SMILES: C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H21N3O3
Molecular Weight: 339.395

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

CAS No.: 1251698-06-2

Cat. No.: VC7144607

Molecular Formula: C19H21N3O3

Molecular Weight: 339.395

* For research use only. Not for human or veterinary use.

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide - 1251698-06-2

Specification

CAS No. 1251698-06-2
Molecular Formula C19H21N3O3
Molecular Weight 339.395
IUPAC Name N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide
Standard InChI InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24)
Standard InChI Key IWOVEAGLZUWJJE-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3

Introduction

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic compound that has garnered attention in scientific research due to its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of molecules known for their biological activity, particularly in the context of drug development. It features dual functional groups, which may contribute to its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Synthesis and Characterization

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the compound. Techniques like chromatography are often employed for purification purposes.

Synthesis StepDescription
Reaction ConditionsTemperature, solvent choice, catalysts
Purification TechniquesChromatography
Yield and PuritySignificantly affected by reaction conditions

Chemical Reactions and Mechanism of Action

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, with reaction conditions such as pH, temperature, and solvent polarity being crucial for optimizing yields. The mechanism of action may involve interactions with specific biological targets, which can be studied using binding assays and cellular models.

Reaction ConditionsImportance
pHAffects reaction yield
TemperatureInfluences reaction rate and yield
Solvent PolarityImpacts reaction efficiency

Potential Applications

Potential ApplicationDescription
Medicinal ChemistryDrug development research
Biological ActivityInteractions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator